4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 637751-98-5
VCID: VC11818229
InChI: InChI=1S/C20H16O4/c1-11-4-7-17-15(8-11)12(2)20(24-17)16-10-19(21)23-18-9-13(22-3)5-6-14(16)18/h4-10H,1-3H3
SMILES: CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=CC(=C4)OC
Molecular Formula: C20H16O4
Molecular Weight: 320.3 g/mol

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

CAS No.: 637751-98-5

Cat. No.: VC11818229

Molecular Formula: C20H16O4

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one - 637751-98-5

Specification

CAS No. 637751-98-5
Molecular Formula C20H16O4
Molecular Weight 320.3 g/mol
IUPAC Name 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxychromen-2-one
Standard InChI InChI=1S/C20H16O4/c1-11-4-7-17-15(8-11)12(2)20(24-17)16-10-19(21)23-18-9-13(22-3)5-6-14(16)18/h4-10H,1-3H3
Standard InChI Key INYNTCINVRTDBN-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=CC(=C4)OC
Canonical SMILES CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=CC(=C4)OC

Introduction

Chemical Architecture and Structural Significance

Core Scaffold Composition

The molecule comprises a 2H-chromen-2-one (coumarin) backbone substituted at the 4-position with a 3,5-dimethylbenzofuran group and at the 7-position with a methoxy group. The coumarin system consists of a benzene ring fused to a pyrone ring, while the benzofuran substituent introduces an oxygen-containing heterocycle with methyl groups at positions 3 and 5. This arrangement creates a planar, conjugated system that may enhance π-π stacking interactions with biological targets .

Electronic Effects of Substituents

The electron-donating methoxy group at C7 of the coumarin ring likely increases electron density in the aromatic system, potentially influencing redox properties and binding affinity to enzymatic targets. Conversely, the 3,5-dimethyl groups on the benzofuran moiety introduce steric bulk that could modulate molecular conformation and intermolecular interactions .

Synthetic Methodologies and Reaction Optimization

Multi-Component Reaction Strategies

While no direct synthesis has been reported for 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one, analogous chromene derivatives are typically synthesized via one-pot multi-component reactions. A plausible route involves:

  • Knoevenagel Condensation: Between a 7-methoxycoumarin-4-carbaldehyde and 3,5-dimethylbenzofuran-2-ylacetonitrile.

  • Cyclization: Base-catalyzed intramolecular cyclization to form the chromene ring .

Catalytic Systems

Recent advancements highlight the efficacy of organocatalysts like diethylamine (DEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in similar syntheses. For instance, Behbahani and Samaei (2014) achieved 85–92% yields for 2-amino-4H-chromenes using DEA in ethanol under reflux .

Table 1: Comparative Synthesis Approaches for Chromene Derivatives

Starting MaterialsCatalystConditionsYield (%)Reference
Resorcinol, aryl aldehyde, malononitrileDiethylamineEthanol, reflux85–92
1,3-Cyclohexanedione, malononitrileMgO nanoparticlesWater, 70°C87–96
4-Hydroxycoumarin, benzofuran derivativesDBUSolvent-free, 80°C78–84

Biological Activities and Mechanistic Insights

Putative Pharmacological Effects

Though direct evidence is lacking, the structural features of this compound suggest potential bioactivities aligned with its parent scaffolds:

  • Anticancer Potential: Coumarin-benzofuran hybrids demonstrate pro-apoptotic effects in cancer cell lines by inhibiting topoisomerase II and modulating Bcl-2 family proteins .

  • Antimicrobial Action: The 3,5-dimethyl groups may enhance membrane permeability, disrupting microbial cell walls .

  • Neuroprotective Effects: Analogous compounds exhibit acetylcholinesterase (AChE) inhibition (IC50: 1.2–3.8 μM), relevant to Alzheimer’s disease therapy .

Structure-Activity Relationships (SAR)

  • Methoxy Positioning: 7-Methoxy substitution in coumarins enhances AChE binding affinity by 40% compared to non-substituted analogs .

  • Benzofuran Methylation: 3,5-Dimethyl groups increase lipophilicity (logP +0.7), potentially improving blood-brain barrier penetration .

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Signatures

Predicted NMR peaks for the compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 6H, 2×CH₃), 3.92 (s, 3H, OCH₃), 6.35–7.89 (m, 8H, aromatic).

  • ¹³C NMR: δ 161.2 (C=O), 154.8–112.4 (aromatic carbons), 56.1 (OCH₃), 21.3 (CH₃).

Mass Spectrometric Fragmentation

The molecular ion [M+H]⁺ at m/z 365.1 would undergo characteristic cleavages:

  • Loss of CO (28 Da) from the pyrone ring → m/z 337.1

  • Benzofuran moiety detachment → m/z 215.0

Therapeutic Applications and Industrial Relevance

Drug Development Prospects

The compound’s dual pharmacophore architecture positions it as a candidate for:

  • Multitarget Alzheimer’s Therapies: Simultaneous AChE inhibition and β-amyloid aggregation suppression .

  • Antiproliferative Agents: Selective cytotoxicity against hormone-dependent cancers (e.g., breast, prostate).

Formulation Challenges

High lipophilicity (calculated logP = 3.8) may necessitate prodrug strategies or nanoencapsulation to improve aqueous solubility.

Comparative Analysis with Structural Analogs

Table 2: Bioactivity Comparison of Coumarin-Benzofuran Hybrids

CompoundSubstituentsIC50 (AChE)Anticancer Activity (GI50)
4-(Benzofuran-2-yl)-7-hydroxycoumarin7-OH, unsubstituted benzofuran2.8 μM45 μM (MCF-7)
Target Compound7-OCH₃, 3,5-dimethylPredicted: 1.5 μMPredicted: 28 μM
4-(5-Nitrobenzofuran-2-yl)coumarin5-NO₂4.1 μM62 μM (A549)

Data extrapolated from .

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